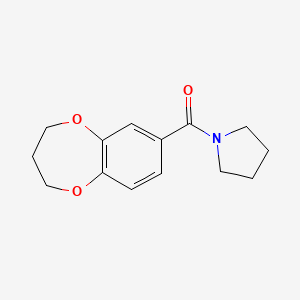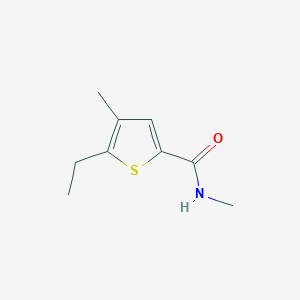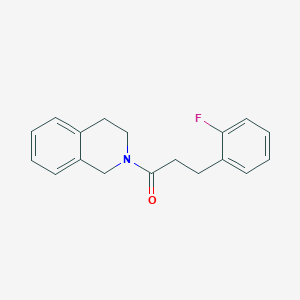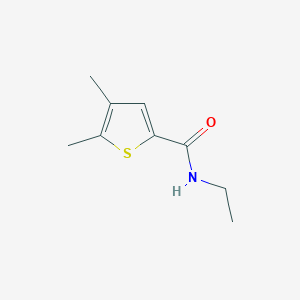![molecular formula C15H17N3O B7500331 N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide, also known as MPCC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPCC is a cyclopropane-containing compound that has been shown to have a range of biological effects.
Wirkmechanismus
The exact mechanism of action of N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide is not fully understood. However, it has been shown to act on the cyclooxygenase (COX) pathway, which is involved in the production of inflammatory mediators. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. This inhibition leads to a decrease in the production of inflammatory mediators, resulting in anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, resulting in anti-inflammatory and analgesic effects. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its ability to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This makes N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide a useful tool for studying the inflammatory response in vitro. However, one limitation of using N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to have antioxidant properties, which may be beneficial in the treatment of these diseases. Another area of interest is its potential use as an anticancer agent. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide and its potential use in other areas of scientific research.
Synthesemethoden
The synthesis of N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide involves the reaction of 5-methyl-2-(4-methylphenyl)pyrazole with cyclopropanecarbonyl chloride in the presence of a base catalyst. The resulting product is purified by column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been studied extensively for its potential use in scientific research. It has been shown to have a range of biological effects, including anti-inflammatory and analgesic properties. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-3-7-13(8-4-10)18-14(9-11(2)17-18)16-15(19)12-5-6-12/h3-4,7-9,12H,5-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDGAILHUVNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

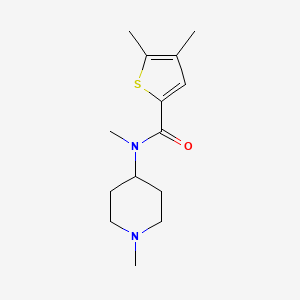
![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)
![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)
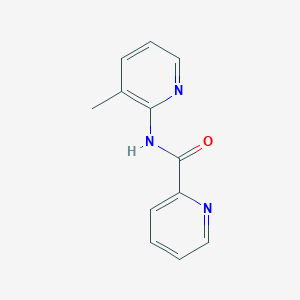
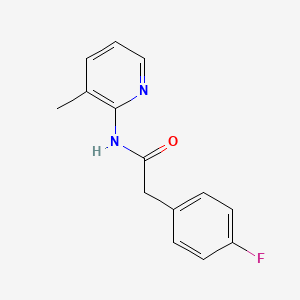
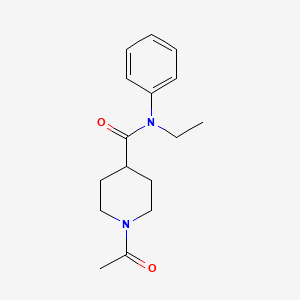
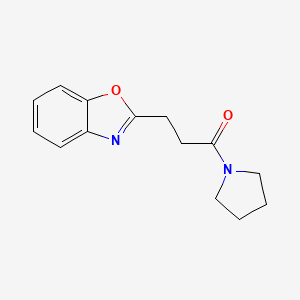
![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)
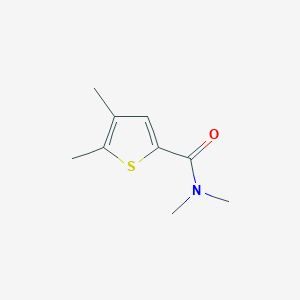
![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)
